molecular formula C11H17NS B3074257 N-(1-thien-2-ylethyl)cyclopentanamine CAS No. 1019532-48-9

N-(1-thien-2-ylethyl)cyclopentanamine

Cat. No.: B3074257
CAS No.: 1019532-48-9
M. Wt: 195.33 g/mol
InChI Key: CYWQAZULKSEVIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-thien-2-ylethyl)cyclopentanamine typically involves the following steps:

    Formation of the Ethylamine Linker: The initial step involves the synthesis of the ethylamine linker. This can be achieved by reacting thiophene-2-carboxaldehyde with ethylamine under reductive amination conditions.

    Cyclopentanamine Formation: The next step involves the formation of cyclopentanamine. This can be synthesized by the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of the ethylamine linker with cyclopentanamine. This can be achieved by reacting the ethylamine derivative with cyclopentanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-thien-2-ylethyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(1-thien-2-ylethyl)cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-thien-2-ylethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and cyclopentane ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(1-thien-2-ylethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(1-thien-2-ylethyl)piperidine: Similar structure but with a piperidine ring instead of a cyclopentane ring.

    N-(1-thien-2-ylethyl)morpholine: Similar structure but with a morpholine ring instead of a cyclopentane ring.

Uniqueness

N-(1-thien-2-ylethyl)cyclopentanamine is unique due to the presence of both a thiophene ring and a cyclopentane ring, which imparts distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(1-thiophen-2-ylethyl)cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9(11-7-4-8-13-11)12-10-5-2-3-6-10/h4,7-10,12H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWQAZULKSEVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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